molecular formula C18H25NOSSi B14359180 2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole CAS No. 91539-87-6

2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole

Cat. No.: B14359180
CAS No.: 91539-87-6
M. Wt: 331.5 g/mol
InChI Key: CCLPAMHNSDJCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole is a synthetic organic compound that features an indole core structure with a tert-butyl(dimethyl)silyl-protected alkyne and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole typically begins with commercially available 4-bromo-1H-indole. The synthetic route involves several key steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole is unique due to its specific structural features, including the indole core and the tert-butyl(dimethyl)silyl-protected alkyne. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

91539-87-6

Molecular Formula

C18H25NOSSi

Molecular Weight

331.5 g/mol

IUPAC Name

tert-butyl-[4-(1H-indol-2-ylsulfanyl)but-2-ynoxy]-dimethylsilane

InChI

InChI=1S/C18H25NOSSi/c1-18(2,3)22(4,5)20-12-8-9-13-21-17-14-15-10-6-7-11-16(15)19-17/h6-7,10-11,14,19H,12-13H2,1-5H3

InChI Key

CCLPAMHNSDJCBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CCSC1=CC2=CC=CC=C2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.